2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C13H12N6O2S and its molecular weight is 316.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
This compound belongs to a broader class of chemicals that have been synthesized and characterized for their unique properties. Researchers have developed methods for synthesizing related imidazo[1,2-a]pyridine derivatives, which are notable for their potential applications in medicinal chemistry and as probes for scientific studies. For instance, a study described the one-pot synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, demonstrating the compound's utility as a fluorescent probe for mercury ion detection in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).
Potential Therapeutic Applications
Although the specific compound was not directly linked to therapeutic applications, related imidazo[1,2-a]pyridine derivatives have shown promise in this area. For example, substituted imidazo[1,2-a]pyridines have been studied as novel antiulcer agents, indicating their potential utility in treating gastrointestinal disorders without acting as histamine H2 receptor antagonists or prostaglandin analogues (Kaminski et al., 1985).
Properties
IUPAC Name |
2-(6-imidazol-1-ylpyridazin-3-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c1-9-6-10(18-21-9)15-12(20)7-22-13-3-2-11(16-17-13)19-5-4-14-8-19/h2-6,8H,7H2,1H3,(H,15,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYGFCJCDQCBOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.